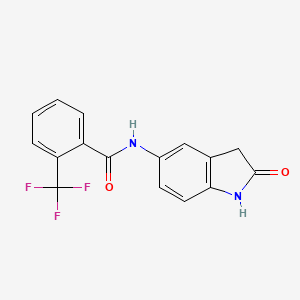

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide

Descripción

Chemical Identity and Nomenclature

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound combining an indolinone core with a benzamide moiety bearing a trifluoromethyl (-CF₃) substituent. Its systematic IUPAC name is N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(trifluoromethyl)benzamide, reflecting the presence of a 2-oxoindoline group linked via an amide bond to a 2-(trifluoromethyl)benzoyl unit. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 921814-21-3 |

| Molecular Formula | C₁₆H₁₁F₃N₂O₂ |

| Molecular Weight | 328.27 g/mol |

| SMILES Notation | O=C(NC1=CC2=C(NC(C2)=O)C=C1)C3=CC=CC=C3C(F)(F)F |

The structure features a planar indolinone scaffold (with a lactam ring) and a meta-substituted benzamide group. The trifluoromethyl group at the benzene ring’s ortho position introduces steric bulk and electron-withdrawing effects, critical for molecular interactions.

Historical Context in Medicinal Chemistry

The compound emerged during efforts to optimize indolinone derivatives for kinase inhibition and targeted therapy. Indolinones, first explored in the 1990s for their kinase-modulating properties, gained traction due to their structural mimicry of ATP-binding sites. The incorporation of a trifluoromethylated benzamide moiety marked a strategic shift toward enhancing metabolic stability and target affinity.

Key milestones include:

- Early 2000s : Discovery of indolinones as tyrosine kinase inhibitors (e.g., sunitinib analogs).

- 2010s : Systematic exploration of -CF₃ substitutions to improve pharmacokinetics, inspired by successes in fluorinated drug candidates like celecoxib and efavirenz.

- 2020s : Validation of this compound in multitarget kinase assays, particularly against c-MET and SMO pathways.

Significance of Trifluoromethyl Substituents in Bioactive Molecules

The trifluoromethyl group is a cornerstone of modern medicinal chemistry due to its unique physicochemical properties:

In this compound, the -CF₃ group:

- Sterically shields the amide bond from proteolytic cleavage.

- Electron-withdrawing effects polarize the benzamide ring, enhancing interactions with hydrophobic enzyme pockets.

- Comparatively outperforms -OCH₃ or -Cl analogues in kinase inhibition assays (e.g., IC₅₀ values 0.8 µM vs. 1.2 µM for -CF₃ vs. -CH₃ in MAO-B inhibition).

This strategic functionalization exemplifies the broader trend of using fluorine chemistry to refine drug candidates, balancing potency and bioavailability.

Propiedades

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O2/c17-16(18,19)12-4-2-1-3-11(12)15(23)20-10-5-6-13-9(7-10)8-14(22)21-13/h1-7H,8H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJWKQWUFJGFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through various methods, such as the Fischer indole synthesis or the Pictet-Spengler reaction.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Amidation Reaction: The final step involves the formation of the benzamide linkage through an amidation reaction, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The indolinone moiety can be oxidized to form quinoline derivatives.

Reduction: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The chemical structure of N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide features an indolinone core with a trifluoromethyl group attached to a benzamide moiety. This unique combination enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Synthesis Process:

- Formation of Indolinone Core: Cyclization of an o-nitrobenzylamine derivative under reducing conditions.

- Introduction of Trifluoromethyl Group: Achieved through nucleophilic substitution using trifluoromethyl iodide.

- Amide Bond Formation: Coupling with a benzamide derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Scientific Research Applications

This compound has been investigated for various applications across different scientific fields:

1. Medicinal Chemistry:

- Anticancer Activity: The compound shows promise as a multitargeting agent in the treatment of non-small cell lung cancer (NSCLC). It has been reported to inhibit both c-MET and Smoothened (SMO) pathways, particularly in EGFR-TKI-resistant cells, suggesting its potential as a novel therapeutic strategy against resistant cancer types .

- Anti-inflammatory Properties: Studies indicate that this compound can modulate inflammatory pathways, reducing pro-inflammatory cytokines in preclinical models, which may be beneficial for treating inflammatory diseases.

2. Biological Research:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which is crucial for its therapeutic effects against diseases like cancer.

- Receptor Modulation: It interacts with cellular receptors to influence signal transduction pathways that affect cell proliferation and survival.

3. Chemical Research:

- Building Block for Synthesis: Used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.

- Material Science Applications: Its unique properties may be leveraged in developing new materials or as catalysts in chemical processes.

Non-Small Cell Lung Cancer (NSCLC)

A pivotal study explored the effectiveness of this compound against NSCLC cells that had developed resistance to standard therapies. The results demonstrated significant antiproliferative effects when targeting both c-MET and SMO pathways, indicating a novel therapeutic approach for resistant cases .

Inflammatory Models

In preclinical models assessing inflammatory responses, this compound exhibited reduced levels of pro-inflammatory cytokines, supporting its potential application as an anti-inflammatory agent.

Mecanismo De Acción

The mechanism of action of N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

Indolinone Derivatives: Compounds with similar indolinone cores, such as sunitinib and indomethacin.

Trifluoromethyl Benzamides: Compounds with similar trifluoromethyl benzamide structures, such as fluoxetine and celecoxib.

Uniqueness

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide is unique due to the combination of the indolinone core and the trifluoromethyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an indolinone core and a trifluoromethyl group, which enhance its lipophilicity and biological activity. The presence of these structural elements contributes to its unique reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 295.26 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby modulating cellular functions.

- Receptor Modulation : It can bind to cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Gene Expression Regulation : The compound may alter the expression of genes associated with its biological effects, potentially leading to therapeutic outcomes.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that derivatives of indolinone compounds showed significant cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it possesses activity against several bacterial and fungal strains, comparable to established antibiotics such as ciprofloxacin and fluconazole .

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies

- Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with an IC50 value significantly lower than standard chemotherapeutics .

- Antimicrobial Screening : In a comparative study, this compound was tested against mycobacterial and fungal strains. It exhibited a minimum inhibitory concentration (MIC) that was effective in inhibiting growth, demonstrating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide?

- Methodological Answer : The compound can be synthesized via coupling reactions between functionalized indolinone and benzamide precursors. For example, azo-methylene or imidazole-substituted analogs (e.g., ) use condensation reactions with activating agents like EDCI/HOBt. Key steps include:

- Coupling : React 5-amino-2-oxoindoline with 2-(trifluoromethyl)benzoyl chloride in anhydrous DMF under nitrogen.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

- Characterization : Confirm purity via HPLC (>98%) and structural integrity via -NMR (e.g., δ 10.53 ppm for amide NH) and HRMS (observed [M+H] vs. calculated) .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Spectroscopy : - and -NMR to confirm substituent positions (e.g., trifluoromethyl group at δ ~120-125 ppm in -NMR).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHFNO) .

Advanced Research Questions

Q. What strategies optimize metabolic stability in derivatives of this compound?

- Methodological Answer : Structural modifications can block metabolic hotspots. For instance:

- Hydroxylation Resistance : Replace labile C-H bonds with fluorine at positions prone to oxidation (e.g., para to the benzamide group, as seen in ’s hydroxy-metabolite analysis).

- Steric Shielding : Introduce bulky substituents (e.g., methyl or cyclopropyl groups) near reactive sites to hinder cytochrome P450 interactions .

Q. How does this compound interact with kinase targets, and what structure-activity relationships (SAR) guide its optimization?

- Methodological Answer : Molecular docking and kinase inhibition assays reveal:

- Binding Mode : The indolinone moiety mimics ATP’s adenine binding in kinase pockets, while the trifluoromethyl group enhances hydrophobic interactions (e.g., RAF kinase inhibition in ).

- SAR Insights :

- Solubility vs. Potency : Replace lipophilic groups with polar morpholine or tetrahydropyran to improve solubility without sacrificing cellular activity.

- Selectivity : Trifluoromethyl positioning reduces off-target effects (e.g., selectivity over EGFR in ) .

Q. Can this compound be adapted for positron emission tomography (PET) imaging?

- Methodological Answer : Fluorine-18 labeling strategies (e.g., ’s approach for sigma-2 receptor ligands) can be applied:

- Radiolabeling : Replace a methoxy or hydroxyl group with via nucleophilic substitution of a mesylate precursor.

- Biodistribution Studies : Validate tumor uptake in xenograft models (target: >2% ID/g) and assess pharmacokinetics (t ~1–2 h) .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve discrepancies in reported biological activity across studies?

- Methodological Answer : Cross-validate experimental conditions and analogs:

- Assay Variability : Compare cell lines (e.g., KRAS-mutant vs. wild-type in ) and assay formats (e.g., pMEK inhibition vs. proliferation).

- Metabolite Interference : Use LC-MS to identify active/inactive metabolites (e.g., hydroxylated derivatives in ) that may skew in vivo results.

- Structural Confounders : Benchmark against analogs like Fluopyram (), which shares a benzamide core but differs in pyridinyl substitution .

Q. What computational tools aid in predicting this compound’s off-target effects?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or AutoDock to screen against kinase or GPCR libraries.

- Machine Learning : Train models on ToxCast or ChEMBL data to predict hepatotoxicity or cardiotoxicity risks.

- Crystal Structure Analysis : Leverage published kinase-inhibitor complexes (e.g., PDB: 4G0N for RAF) to refine binding hypotheses .

Applications in Disease Models

Q. What preclinical models validate this compound’s efficacy in oncology?

- Methodological Answer :

- Xenograft Studies : Administer 10–50 mg/kg daily in immunodeficient mice with KRAS-mutant tumors (e.g., HCT-116). Monitor tumor volume and pERK suppression.

- Resistance Mechanisms : Co-administer with MEK inhibitors to assess combinatorial effects (e.g., delayed resistance in ) .

Q. How does structural modification impact its fungicidal activity?

- Methodological Answer : Analog studies (e.g., Fluopyram in ) suggest:

- Pyridinyl Substitution : 3-chloro-5-trifluoromethyl groups enhance binding to fungal succinate dehydrogenase.

- Metabolite Activity : 2-(trifluoromethyl)benzamide (metabolite) contributes to prolonged efficacy in soil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.